molecular formula C10H14N2O4S B1279279 2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid CAS No. 71904-80-8

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

Cat. No. B1279279
CAS RN: 71904-80-8
M. Wt: 258.3 g/mol
InChI Key: RKTDDQLCSYDRLH-UHFFFAOYSA-N
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Description

The compound "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid" is a thiazole derivative that is of interest due to its potential applications in various fields of chemistry and biology. Thiazole, a heterocyclic compound containing both sulfur and nitrogen, is a core structure in many biologically active compounds. The tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis to protect amines, and its presence in this compound suggests that it could be an intermediate or a product in the synthesis of peptides or other amine-containing molecules .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the formation of an active ester, which can then react with amines to form amides or peptides. In one study, carboxylic acids were activated as their active esters using tert-butyl carbonates (BOC-OX), which were prepared in situ. This method led to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines . Another study focused on the synthesis of a chiral thiazole unit, which was synthesized from N-t-Boc-L-isoleucine and L-serine methyl ester monohydrochloride through a series of steps including condensation, protection, and cyclodehydration . These methods could potentially be applied to the synthesis of "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms. The tert-butoxycarbonyl group is a bulky protecting group that can influence the reactivity and steric interactions of the molecule. In a related study, the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate was determined, and the molecules were found to associate via hydrogen-bonded dimers . This information could be relevant to understanding the molecular interactions and conformation of "2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid".

Chemical Reactions Analysis

Thiazole derivatives can participate in various chemical reactions, including nucleophilic substitution reactions. A study on N-tert-butoxycarbonyl-thiazolidine carboxylic acid proposed a mechanism of dynamic kinetic resolution through intramolecular hydrogen bonding, which could be widely applied in organic syntheses . Additionally, the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester involved a condensation reaction under alkaline conditions . These reactions highlight the versatility of thiazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The presence of the tert-butoxycarbonyl group can increase the steric bulk and affect the solubility of the compound. The determination of related compounds like (Z)-2-amino-alpha-[1-(tert-butoxycarbonyl)]-1-1-methylethoxyimino-4-thiazoleacetic acid by reversed-phase HPLC indicates that these compounds can be analyzed using chromatographic techniques, which are essential for assessing purity and concentration . The antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives also suggest that the compound may have potential biological applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Cyclic Depsipeptide : This compound is a chiral unit in the synthesis of novel cyclic depsipeptides like Lyngbyabellin A, which has shown cytotoxicity against certain cell lines. The synthesis process involves multiple steps, including condensation and cyclodehydration, with a high enantiomeric excess value (Wang et al., 2013).

  • Development of Heterocyclic Amino Acids : It's used in the synthesis of functionalized heterocyclic amino acids, which are significant in medicinal chemistry. Detailed spectroscopic experiments confirm these novel structures (Dzedulionytė et al., 2021).

  • Peptide Synthesis : The compound plays a role in the preparation of dipeptide 4-nitroanilides, which involves tert-butyloxycarbonyl amino acids. This is useful for extending amino acid chains in peptide synthesis (Schutkowski et al., 2009).

Antibacterial Properties

  • Antibacterial Activities of Derivatives : N-tert-butoxycarbonyl-thiazolidine carboxylic acid derivatives exhibit notable antibacterial activities. This suggests potential applications in developing new antibacterial agents (Song et al., 2015).

  • Role in Antibacterial Compound Synthesis : The compound is crucial in synthesizing 2-arylthiazolidine-4-carboxylic acid derivatives, which have shown promising antibacterial activities against various bacterial strains (Song et al., 2009).

Molecular Structure Analysis

  • Crystallographic Studies : The compound has been used in crystallographic studies to determine molecular structures and understand hydrogen bonding and molecular interactions (Lynch & Mcclenaghan, 2004).

Heterocyclic Chemistry

  • Synthesis of Heterocyclic γ-Amino Acids : It is integral in synthesizing heterocyclic γ-amino acids, which are valuable in mimicking protein structures like β-sheets and helices. This synthesis uses cross-Claisen condensations for a versatile chemical route (Mathieu et al., 2015).

Synthesis of Bioactive Compounds

  • Synthesis of Bioactive Thiazole Derivatives : The compound is used in synthesizing novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, which have demonstrated good fungicidal and antivirus activities (Fengyun et al., 2015).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-10(2,3)16-9(15)11-4-7-12-6(5-17-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTDDQLCSYDRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436705
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((tert-Butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid

CAS RN

71904-80-8
Record name 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 20 ml portion of a 2N aqueous sodium hydroxide solution was added to 100 ml of an ethanol solution containing 5.727 g of ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate, and the mixture was then stirred at room temperature for 45 minutes. After adjustment to pH 5 with 2N hydrochloric acid, the solvent was evaporated under reduced pressure. Further, the solution was dissolved in 300 ml of ethanol under heating, and after the removal of a salt by filtration, the solvent was evaporated under reduced pressure to obtain 4.228 g of 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylic acid as a milky white solid.
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100 mL
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5.727 g
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Reaction Step Two

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